

Comparative Analysis of TEAD Inhibitors: K-975 and Other Emerging Competitors

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Compound of Interest

Compound Name: ONO-RS-347

Cat. No.: B164810

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This guide provides a comparative analysis of prominent inhibitors of the TEA Domain (TEAD) family of transcription factors, a critical node in the Hippo signaling pathway. While the initial query focused on a compound designated **ONO-RS-347**, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information on a TEAD inhibitor with this name. Therefore, this analysis will focus on the well-characterized inhibitor K-975 and compare it with other notable TEAD inhibitors with available preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted therapies.

The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in the development and progression of various cancers. The interaction between the transcriptional co-activators YAP/TAZ and TEAD transcription factors is the final step in this pathway, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.^{[1][2]} Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy.^{[1][3]}

Mechanism of Action: A Common Target, Diverse Approaches

TEAD inhibitors primarily function by disrupting the protein-protein interaction between TEAD and its co-activators, YAP and TAZ.^[3] Many of the recently developed inhibitors, including K-

975, achieve this by binding to a lipid pocket on the TEAD protein. This pocket is crucial for the palmitoylation of TEAD, a post-translational modification that enhances its binding affinity for YAP/TAZ.[4][5]

K-975 is a potent and selective covalent inhibitor that targets a cysteine residue within the palmitate-binding pocket of TEAD.[1][4][5][6][7] This covalent binding leads to an irreversible inhibition of the TEAD-YAP/TAZ interaction.[6][7] X-ray crystallography has confirmed that K-975 covalently binds to Cys359 of TEAD1.[4][6]

Other notable TEAD inhibitors in development include:

- VT3989: A first-in-class inhibitor that also binds to the palmitoylation pocket of TEAD, thereby preventing its interaction with YAP and TAZ. It is currently being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors, particularly mesothelioma.[4]
- IK-930: A TEAD1-specific inhibitor that is also in Phase 1 clinical trials for advanced solid tumors with alterations in the Hippo pathway.[8]
- GNE-7883: A potent, allosteric pan-TEAD inhibitor that binds to the TEAD lipid pocket and blocks the interaction with YAP/TAZ.[5]

Comparative Performance Data

The following tables summarize the available quantitative data for K-975 and other selected TEAD inhibitors.

Inhibitor	Target	Mechanism	IC50 / EC50	Key In Vitro Activity	Key In Vivo Activity	Clinical Development
K-975	Pan-TEAD	Covalent, targets palmitate-binding pocket	GI50: 20 nM (NCI-H226 cells) [9]	Potently inhibits proliferation of NF2-deficient mesothelioma cell lines.[4][5][10] Inhibits YAP/TAZ-TEAD protein-protein interactions.[4][5][6][10]	Suppresses tumor growth in mesothelioma xenograft models.[4][5][10]	Preclinical
VT3989	Pan-TEAD	Binds to palmitoylation pocket	Not publicly available	Antitumor activity in mesothelioma models.[4]	Durable responses in patients with advanced mesothelioma.[4]	Phase 1 (NCT04665206)[4]
IK-930	TEAD1-specific	Not publicly available	Not publicly available	Not publicly available	Not publicly available	Phase 1 (NCT05228015)[8]
GNE-7883	Pan-TEAD	Allosteric, binds to lipid pocket	Not publicly available	Suppresses cell proliferation in various cancer cell lines.[5]	Strong antitumor efficacy in vivo.[5]	Preclinical

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TEAD inhibitors.

Cell Proliferation Assay (Example with K-975)

- **Cell Lines:** Human malignant pleural mesothelioma (MPM) cell lines, such as NCI-H226 (NF2-deficient).
- **Method:** Cells are seeded in 96-well plates and treated with varying concentrations of the TEAD inhibitor (e.g., K-975) or vehicle control (DMSO).
- **Incubation:** Cells are typically incubated for a period of 72 to 144 hours.
- **Measurement:** Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the dose-response data to a sigmoidal curve.

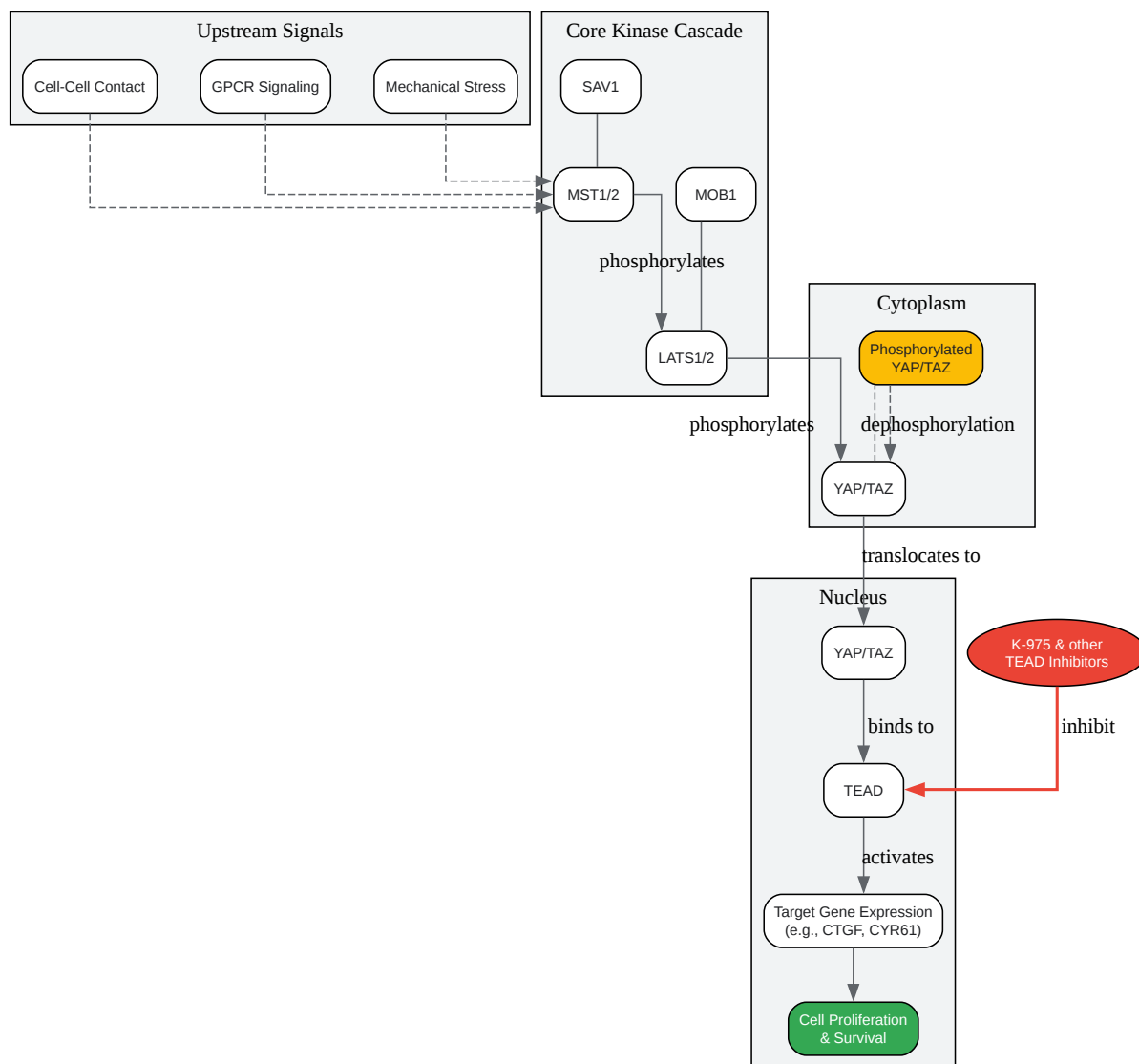
In Vivo Tumor Xenograft Model (Example with K-975)

- **Animal Model:** Immunocompromised mice (e.g., SCID or nude mice).
- **Tumor Implantation:** Human cancer cells (e.g., NCI-H226) are subcutaneously injected into the flanks of the mice.
- **Treatment:** Once tumors reach a palpable size, mice are randomized into treatment and control groups. The TEAD inhibitor (e.g., K-975) is administered orally at specified doses and schedules. The control group receives a vehicle.
- **Monitoring:** Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the

tumor volumes in the treated groups to the control group.

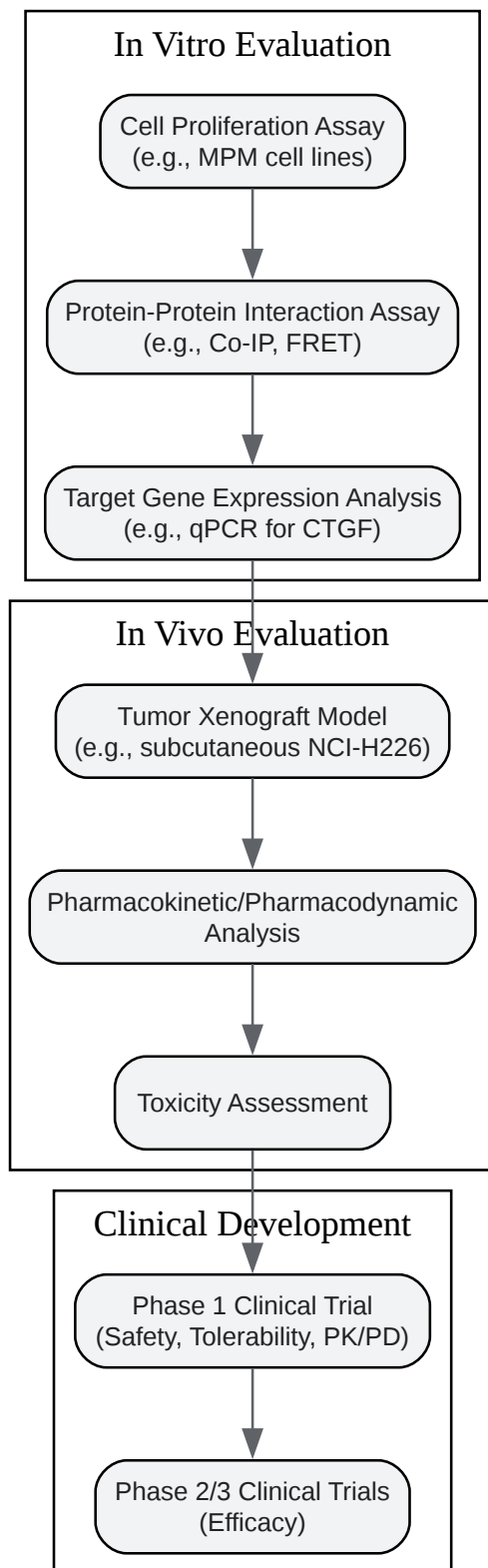
Visualizing the Hippo-YAP/TAZ-TEAD Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams are provided.



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Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for TEAD inhibitors.



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Caption: A generalized workflow for the preclinical and clinical development of TEAD inhibitors.

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